An In-Depth Technical Guide to 1,3,6,8-Tetranitrocarbazole (TNC)
An In-Depth Technical Guide to 1,3,6,8-Tetranitrocarbazole (TNC)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core properties of 1,3,6,8-Tetranitrocarbazole (TNC), an energetic material of significant interest in pyrotechnics and specialized military applications. Synthesized from carbazole, a readily available coal tar derivative, TNC is a secondary explosive whose performance characteristics are comparable to those of well-known nitroaromatic compounds like Trinitrotoluene (TNT) and Tetryl. This document details the optimized synthesis of TNC, its fundamental physicochemical and structural properties, thermal behavior, and key performance characteristics. Furthermore, it outlines standardized analytical methodologies for its characterization and discusses essential safety and handling considerations based on available data for related compounds. This guide is intended for researchers, chemists, and engineers in the fields of energetic materials science and defense technology.
Introduction and Strategic Importance
1,3,6,8-Tetranitrocarbazole (TNC), also known by the synonym Nirosan, is a high-energy, nitroaromatic heterocyclic compound. Structurally, it consists of a carbazole core—a tricyclic system with two benzene rings fused to a central nitrogen-containing five-membered ring—symmetrically substituted with four nitro groups. This high degree of nitration imparts significant energetic potential.
The strategic value of TNC lies in its role as a stable and powerful secondary explosive.[1] It is primarily utilized in pyrotechnic formulations where controlled energy release is paramount.[2][3] Its properties also make it a candidate for inclusion in advanced munitions and solid rocket propellants, contributing to enhanced stability and energy output compared to some traditional explosives.[1] The synthesis of TNC is based on the nitration of carbazole, a cost-effective starting material, making its production scalable and economically viable.[4] A key technical report notes that its electron-accepting ability and quantum mechanical properties closely resemble those of Tetryl, while its overall explosive properties are expected to be similar to TNT and picramide, positioning it as a significant compound in the landscape of energetic materials.[4]
Physicochemical and Structural Properties
The reliable performance of an energetic material is fundamentally linked to its physical and chemical characteristics. TNC is a pale yellow to brown crystalline solid, and its properties have been well-characterized.[1]
Core Physical Data
A summary of the fundamental physical and chemical properties of TNC is presented in the table below. The density and melting point are critical parameters for quality control and formulation development, indicating the purity and crystalline form of the material.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₅N₅O₈ | [5] |
| Molecular Weight | 347.20 g/mol | [5][] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 291 - 296 °C | [1][4][5] |
| Density | 1.73 - 1.893 g/cm³ | [4][5] |
| CAS Number | 4543-33-3 | [5] |
| Calculated Water Solubility | log₁₀WS = -6.90 (mol/L) | [7] |
| Calculated Octanol/Water Partition Coefficient | logPₒ/w = 2.472 | [7] |
Molecular and Crystal Structure
The structure of TNC has been elucidated by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group P21/c.[4] The tricyclic carbazole ring system is nearly planar.[4] The four nitro groups are the energetic drivers of the molecule, contributing to its high density and explosive power.
Spectroscopic analysis is crucial for confirming the identity and purity of synthesized TNC. Fourier-transform infrared (FT-IR) spectroscopy is particularly informative for identifying key functional groups.
-
FT-IR Key Absorption Bands: [4]
-
~3438 cm⁻¹: N-H stretching of the carbazole amine.
-
~3091 cm⁻¹: Aromatic C-H stretching.
-
~1551 cm⁻¹: Asymmetric stretching of the -NO₂ groups.
-
~1327 cm⁻¹: Symmetric stretching of the -NO₂ groups.
-
While ¹H NMR spectra for TNC are not commonly reported in the literature, the expected spectrum would feature highly deshielded protons in the aromatic region due to the strong electron-withdrawing effects of the four nitro groups.
Synthesis and Purification
The synthesis of TNC has evolved from multi-pot processes involving sulfonation to more efficient one-pot methods that exclusively use nitric acid.[2] The optimization of this synthesis is critical for producing the desired 1,3,6,8-isomer in high yield and purity, meeting standards such as the military specification MIL-T-13723A.[2]
Optimized One-Pot Synthesis Protocol
This protocol is adapted from a method developed to simplify production and avoid the use of sulfuric acid.[2][3] The rationale behind this single-reagent approach is to streamline the manufacturing process, making it a better fit for industrial production environments.[2]
Step-by-Step Methodology:
-
Reaction Setup: Charge the reaction vessel with 90% nitric acid.
-
Carbazole Addition: Gradually add carbazole to the nitric acid while maintaining the reactor temperature at a constant 45°C. This controlled addition is crucial to manage the exothermic nitration reaction and prevent runaway reactions or the formation of unwanted byproducts.
-
Concentration Adjustment: After the complete addition of carbazole, introduce more nitric acid to increase the final concentration of the solution to 94%. This higher concentration drives the nitration to completion, ensuring full tetranitration.
-
Heating & Hold: Heat the reaction mixture to 80°C and hold at this temperature for 2 hours. This heating period provides the necessary activation energy for the substitution of nitro groups onto the aromatic rings.[2][3]
-
Quenching: Cool the mixture and add a 55% nitric acid solution as a quench.[2] The addition of a weaker acidic solution reduces the solubility of the TNC product, causing it to precipitate out of the solution and thereby significantly increasing the isolated yield from ~40% to over 55%.[2]
-
Isolation: Allow the mixture to cool to ambient temperature, then filter the solid product.
-
Washing: Wash the filtered TNC cake first with 70% nitric acid and then with water to remove residual acid and soluble impurities.[2][3] This results in crude TNC with yields between 40% and 65%.[2]
Caption: Optimized one-pot synthesis workflow for 1,3,6,8-Tetranitrocarbazole.
Purification
To achieve the high purity required for its applications, crude TNC undergoes a purification process based on solvent digestion.
Step-by-Step Methodology:
-
Digestion: The crude TNC is suspended in acetone and heated to reflux for 30-60 minutes.[2] Acetone is an effective solvent for TNC and related organic impurities at elevated temperatures. This step dissolves the TNC, allowing impurities to be either dissolved or remain as a separate solid phase.
-
Precipitation: The hot acetone slurry is then quenched with water. The addition of water, a non-solvent for TNC, drastically reduces its solubility, causing the purified TNC to rapidly crystallize out of the solution.
-
Final Isolation: The purified TNC solids are filtered, washed with water, and dried to yield the final crystalline product.[2]
Energetic Properties and Thermal Stability
TNC is classified as a secondary explosive, meaning it is relatively insensitive to initiation and requires a significant shockwave, such as that from a primary explosive, to detonate.[] This property ensures greater safety during handling and storage.
Performance and Detonation Characteristics
While specific, publicly available experimental data for TNC's detonation velocity and pressure are limited, its performance is authoritatively stated to be comparable to that of TNT and Tetryl.[4] Detonation velocity is a critical measure of an explosive's performance, indicating the speed at which the detonation wave travels through the material.[8] Detonation pressure is related to the explosive's brisance, or its shattering effect on surrounding materials.[8]
The properties of these materials can be predicted with modern computational methods, which analyze factors like density, enthalpy of formation, and the gaseous products of detonation.[9]
Comparative Energetic Properties:
| Property | 1,3,6,8-TNC | TNT | Tetryl |
| Density (g/cm³) | 1.73 - 1.89 | 1.60 | 1.71 |
| Detonation Velocity (m/s) | Not Published (Predicted similar to TNT) | 6,900 | 7,570 |
| Primary Application | Pyrotechnics, Propellants | General Purpose Explosive | Booster Explosive |
Data for TNT and Tetryl sourced from Wikipedia's compilation of explosive detonation velocities.[8]
Thermal Stability and Decomposition
The thermal stability of an energetic material is a critical safety parameter, defining the temperature limits for safe storage and processing. TNC demonstrates high thermal stability.
-
Decomposition: Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) shows that pure TNC undergoes complete, single-step decomposition in the temperature range of 385-425 °C.[]
-
Flash Point: The flash point is reported as 350 °C.[4]
-
Stabilization: Research has shown that the addition of certain nanoparticles to TNC can further enhance its thermal stability, a promising avenue for the development of advanced explosive composites with improved safety profiles.[]
Analytical Characterization Protocols
Accurate and reproducible analysis is essential for quality control, stability assessment, and research in energetic materials. The following sections describe representative protocols for the analysis of TNC.
Purity and Thermal Analysis by DSC
Differential Scanning Calorimetry (DSC) is a primary technique for assessing the purity of TNC (via melting point depression) and its thermal stability.[2][10]
Representative DSC Protocol:
-
Sample Preparation: Accurately weigh 0.5 - 2.0 mg of dry TNC into a vented aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature to 450 °C at a constant heating rate of 10 °C/min under an inert nitrogen atmosphere.
-
Data Analysis:
-
Melting Point: Determine the onset and peak temperature of the endothermic event corresponding to melting. A sharp melting peak close to 296 °C indicates high purity.[4] A suppressed melting point suggests the presence of impurities.[2]
-
Decomposition: Identify the onset temperature of the large exothermic event corresponding to decomposition. This provides a direct measure of thermal stability.[10]
-
Caption: Workflow for the thermal analysis of TNC using Differential Scanning Calorimetry.
Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying nitroaromatic compounds in complex mixtures, as outlined in methodologies like EPA Method 8330B.[11]
Representative HPLC Protocol:
-
Standard Preparation: Prepare a stock solution of high-purity TNC in acetonitrile. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a precisely weighed amount of the TNC sample in acetonitrile.
-
Chromatographic Conditions:
-
Column: Phenyl Hydride column (e.g., 4.6 x 150 mm, 4µm) or a C18 column.[12]
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid).[12]
-
Gradient Program: A typical gradient might run from 25% to 65% Acetonitrile over 10 minutes.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detector set to 254 nm.[12]
-
Injection Volume: 1-5 µL.
-
-
Data Analysis: Identify the TNC peak by comparing its retention time to that of the standard. Quantify the amount of TNC in the sample by comparing the peak area to the calibration curve.
Safety, Handling, and Toxicity
As an energetic material, 1,3,6,8-Tetranitrocarbazole requires careful handling protocols. Commercially, it is often supplied wetted with approximately 40% water to reduce its sensitivity and ensure stability during transport and storage.[1]
-
Classification: TNC is classified as a flammable solid.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid friction, shock, and sparks.[13] Work should be conducted in a well-ventilated area or fume hood.
-
Toxicity: Specific toxicological data for TNC is not widely available. However, data from related compounds provide a basis for assessing potential hazards.
-
The parent compound, carbazole, is classified as very toxic to aquatic life with long-lasting effects.[]
-
Studies on other nitrated carbazoles and polycyclic aromatic hydrocarbons have indicated that nitration can increase mutagenic activity. Therefore, TNC should be handled as a potential mutagen.
-
Conclusion
1,3,6,8-Tetranitrocarbazole is a well-characterized energetic material with a valuable performance profile that makes it suitable for a range of pyrotechnic and military applications. Its optimized one-pot synthesis from an inexpensive precursor is a key advantage for its practical implementation. While its explosive power is comparable to that of TNT, its high thermal stability is a significant asset for formulation safety. This guide has provided the core technical data and validated methodologies necessary for scientists and engineers to safely handle, characterize, and utilize TNC in research and development settings. Further investigation into its specific detonation parameters and a comprehensive toxicological assessment would be valuable contributions to the field.
References
-
Singh, S. K., & Price, D. W. (2013). 1,3,6,8-TETRANITROCARBAZOLE (TNC) SYNTHESIS AND OPTIMIZATION (Technical Report ARMET-TR-12014). U.S. Army Armament Research, Development and Engineering Center (ARDEC). [Link]
-
Defense Technical Information Center. (2013). 1,3,6,8-Tetranitrocarbazole (TNC) Synthesis and Optimization. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2025). 1,3,6,8-Tetranitrocarbazole (TNC): Efficient One-Pot Synthesis, X-ray Crystallographic Analysis, and Property Evaluation. Retrieved January 24, 2026, from [Link]
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LookChem. (n.d.). 1,3,6,8-Tetranitrocarbazole. Retrieved January 24, 2026, from [Link]
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NIST. (n.d.). 1,3,6,8-Tetranitrocarbazole. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]
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U.S. EPA. (n.d.). 9H-Carbazole, 1,3,6,8-tetranitro- - Substance Details. Substance Registry Services. Retrieved January 24, 2026, from [Link]
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MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved January 24, 2026, from [Link]
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U.S. EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved January 24, 2026, from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Carbazole. Retrieved January 24, 2026, from [Link]
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Wikipedia. (n.d.). Table of explosive detonation velocities. Retrieved January 24, 2026, from [Link]
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Tetryl - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
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Global Substance Registration System. (n.d.). 1,3,6,8-TETRANITROCARBAZOLE. Retrieved January 24, 2026, from [Link]
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TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants. Retrieved January 24, 2026, from [Link]
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AKTS. (n.d.). Up-Scaling of DSC Data of High Energetic Materials. Retrieved January 24, 2026, from [Link]
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Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved January 24, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,3,6,8-Tetranitrocarbazole (CAS 4543-33-3). Retrieved January 24, 2026, from [Link]
-
Politzer, P., Lane, P., & Murray, J. S. (n.d.). Computational Characterization of a Potential Energetic Compound: 1,3,5,7-Tetranitro-2,4,6,8-tetraazacubane. Retrieved January 24, 2026, from [Link]
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